molecular formula C6H4N4 B1612823 Pyrimido[5,4-d]pyrimidine CAS No. 254-82-0

Pyrimido[5,4-d]pyrimidine

カタログ番号: B1612823
CAS番号: 254-82-0
分子量: 132.12 g/mol
InChIキー: JOZPEVMCAKXSEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimido[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H4N4 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiparasitic Activity

Recent studies have highlighted the potential of pyrimido[5,4-d]pyrimidine derivatives as novel antiparasitic agents. A notable research effort involved synthesizing and evaluating these compounds against Trypanosoma brucei and Leishmania infantum, both responsible for neglected tropical diseases. The synthesized compounds exhibited low micromolar activity against T. brucei (IC50 values ranging from 0.9 to 13.4 μM) and significant selectivity indices, indicating their potential as therapeutic agents with reduced cytotoxicity to human cells (THP1 cell line) .

CompoundIC50 (μM) against T. bruceiIC50 (μM) against L. infantumSelectivity Index
4c0.943.13>107
Other Compounds0.9 - 13.4Not DetectedVaries

Anticancer Properties

This compound derivatives have also been investigated for their anticancer properties. Certain analogues have shown efficacy against various hematological cancers and solid tumors. For instance, compounds featuring specific substituents demonstrated remarkable activity against human coronavirus strains and exhibited selective efficacy against cancer cell lines . The mechanism of action often involves inhibition of nucleoside transport, which can enhance the effectiveness of conventional antitumor agents .

G-Protein Coupled Receptor Agonists

Research has identified this compound derivatives as potential G-protein coupled receptor (GPR119) agonists, which are promising candidates for treating type 2 diabetes. Compounds such as 15a and 21e displayed potent agonistic activities with low EC50 values (2.2 nM and 8.1 nM respectively). These compounds were evaluated in oral glucose tolerance tests (oGTT) in mice, showing significant reductions in blood glucose levels compared to standard treatments like Metformin .

Antiviral Activity

The antiviral potential of this compound derivatives has gained attention due to their efficacy against coronaviruses, including HCoV-229E and OC43. Specific compounds demonstrated selective antiviral activity while exhibiting lower toxicity towards host cells . The structural modifications on the pyrimido scaffold played a crucial role in enhancing their antiviral properties.

Other Biological Applications

Beyond the aforementioned applications, this compound derivatives have been explored for various other biological activities:

  • Antibacterial : Effective against Mycobacterium tuberculosis strains .
  • Anti-inflammatory : Potential applications in reducing inflammatory responses.
  • Antioxidant : Investigated for their ability to scavenge free radicals.
  • Hepatoprotective : Some derivatives have shown promise in protecting liver cells from damage .

化学反応の分析

Nucleophilic Substitution Reactions

Pyrimido[5,4-d]pyrimidine derivatives undergo sequential nucleophilic substitutions, particularly at chlorine-bearing positions. For example:

  • Tetrachlorothis compound (2,4,6,8-tetrachloro derivative) reacts with piperazine to yield mono- or disubstituted products. Stepwise substitution allows selective functionalization:

    • Initial substitution at C-4 and C-8 with piperazine generates 4,8-bis(piperazine)-2,6-dichlorothis compound .

    • Subsequent substitutions at C-2 and C-6 with amines (e.g., dihydroxyethylamine) produce tetrasubstituted derivatives .

Key Conditions :

  • Reactions require polar aprotic solvents (e.g., THF) and controlled stoichiometry.

  • Piperazine substitutions proceed at 0–25°C, while bulkier amines necessitate elevated temperatures .

Biginelli-Type Multicomponent Reactions

Barbituric acid, aldehydes, and urea/thiourea condense in one-pot reactions to form tetrahydrothis compound-diones. For example:

  • Reaction Components :

    • Barbituric acid (56 )

    • Aromatic aldehydes (60 )

    • Urea/thiourea (58 )

Conditions :

  • Ceric ammonium nitrate (CAN) catalyzes the reaction in refluxing water .

  • Yields exceed 85% for derivatives like 5-aryl-7-thioxo-hexahydrothis compound-2,4-diones .

Schiff Base Formation

Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate reacts with formamide to generate a Schiff base intermediate, which cyclizes at 130–140°C to form 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol .

Amide Intermediate Pathways

Heating with phenyl isocyanate produces an amide intermediate, which cyclizes at 140–160°C to yield 7-mercapto-3-phenylthis compound-2,4-dione .

Hydrolysis of Chlorides

Tetrachlorothis compound undergoes selective hydrolysis:

  • Controlled NaOH treatment yields 2,4,6,8-tetrahydroxy-pyrimido[5,4-d]pyrimidine , a precursor for antiplatelet drugs like dipyridamole .

Acid-Catalyzed Substitutions

Mannich reactions with formaldehyde and amines produce 1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines . For example:

  • 4-(4-Methoxyphenyl)amino-5-[(4-chlorophenyl)amino]methyl-6-methyl-2-phenylpyrimidine cyclizes with 4-chlorobenzaldehyde/HCl to form spiro derivatives .

Biological Activity-Driven Syntheses

Pyrimido[5,4-d]pyrimidines are tailored for pharmacological applications:

  • Antitrypanosomal Agents : Compound 4c (IC₅₀ = 0.94 µM against Trypanosoma brucei) features a 3-(4′-pyridinylCH₂O)C₆H₄ group at C-8 and NHNH₂ at C-4 .

  • Antileishmanial Derivatives : Thiourea-linked analogs show moderate activity against Leishmania infantum (IC₅₀ = 3.13 µM) .

Structure-Activity Notes :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antiparasitic potency.

  • Piperazine substituents improve solubility and reduce cytotoxicity .

Key Mechanistic Insights

  • Temperature Sensitivity : Reactions above 140°C risk decomposition (e.g., mercaptopyrimidine formation) .

  • Regioselectivity : Nucleophilic attack favors C-4/C-8 due to resonance stabilization from adjacent C=N bonds .

This systematic analysis underscores the compound’s adaptability in medicinal chemistry, enabling the design of targeted therapeutics through rational functionalization.

特性

CAS番号

254-82-0

分子式

C6H4N4

分子量

132.12 g/mol

IUPAC名

pyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C6H4N4/c1-5-6(10-3-7-1)2-8-4-9-5/h1-4H

InChIキー

JOZPEVMCAKXSEY-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)C=NC=N2

正規SMILES

C1=C2C(=NC=N1)C=NC=N2

製品の起源

United States

Synthesis routes and methods I

Procedure details

8.7 mL (95 mmol) of aniline may be slowly added dropwise to a solution of 4 g (19 mmol) of 2,4,6,8-tetrachloropyrimidopyrimidine in 50 mL of chloroform in a water bath at about 0° C. The results of the reaction may be verified by thin layer chromatography (TLC). The reaction mixture may be washed with an aqueous ammonium chloride solution and extracted with chloroform. The organic layer may be separated, distilled under reduced pressure to remove the solvent, and dried in an oven to yield approximately 5 g of Compound 5a. Compound 5a may be a substantially pale yellow solid.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In accord with the synthesis illustrated above, 4 g (19 mmol) of 2,4,6,8-tetrachloropyrimidopyrimidine was added to 50 ml of chloroform, and 8.7 ml (95 mmol) of aniline was slowly added in droplets thereto in a bath at 0° C. After the completion of the reaction was confirmed through TLC, the resulting reaction solution was washed with an aqueous ammonium chloride solution and then extracted with chloroform to separate an organic layer. Thereafter, the organic layer was distilled under reduced pressure to remove the solvent and then dried in an oven, yielding 5 g of a pale yellow solid 5a NMR analysis of the pale yellow solid produced the following data: 1H-NMR (DMSO-d6) d(ppm) 7.23 (t, 2H, J=7.3 z), 7.46 (t, 41, J=7.8 Hz), 7.87 (t, 4H, J=8.1 Hz), 8.66 (s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。